

# Application Note: Analytical Characterization of N-(3-hydroxyphenyl)pentanamide

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## Compound of Interest

Compound Name: *N*-(3-hydroxyphenyl)pentanamide

CAS No.: 55791-89-4

Cat. No.: B187269

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## Executive Summary

This technical guide outlines the analytical framework for **N-(3-hydroxyphenyl)pentanamide** (CAS: 55791-89-4), a structural analog of acetaminophen and capsaicinoids often utilized as a synthetic intermediate or a fragment in Histone Deacetylase (HDAC) inhibitor design.[1] Due to its amphiphilic nature (lipophilic pentyl tail vs. polar phenolic head) and susceptibility to oxidative degradation, robust characterization requires a multi-modal approach.

This document details validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR), designed to ensure scientific rigor in drug discovery workflows.

## Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for method development.

Property	Value / Description	Analytical Implication
Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	Monoisotopic Mass: 193.1103 Da
Molecular Weight	193.24 g/mol	Detectable via ESI-MS (Low Mass Range)
LogP (Predicted)	-2.08	Retains well on C18 columns; requires organic modifier >30%. <a href="#">[1]</a>
pKa (Phenol)	-9.8 - 10.0	Mobile phase pH must be < 7.0 to prevent peak broadening. <a href="#">[1]</a>
Solubility	DMSO, Methanol, Ethanol	Poor water solubility; dissolve samples in MeOH or DMSO.
Chromophore	Phenolic Ring / Amide	UV Absorbance maxima approx. 245 nm and 280 nm.

## Method 1: HPLC-UV/MS Purity & Identification

Objective: Separation of **N-(3-hydroxyphenyl)pentanamide** from synthetic precursors (3-aminophenol) and potential degradants (pentanoic acid).[\[1\]](#)

### Chromatographic Conditions (Reverse Phase)[\[1\]](#)

- System: Agilent 1290 Infinity II or equivalent UHPLC.
- Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μm).
  - Rationale: The C18 phase provides strong hydrophobic interaction for the pentyl chain, ensuring separation from the polar 3-aminophenol impurity.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[\[1\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

- Rationale: Acidic pH ensures the phenolic proton remains undissociated, preventing peak tailing.
- Flow Rate: 0.4 mL/min.[1]
- Column Temp: 40°C.
- Detection: Diode Array Detector (DAD) at 254 nm (aromatic) and 280 nm (phenol).[1]

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.00	5%	Equilibration
1.00	5%	Load
8.00	95%	Linear Gradient (Elution of Target)
10.00	95%	Wash (Remove lipophilic dimers)
10.10	5%	Re-equilibration
13.00	5%	End

## Mass Spectrometry Parameters (ESI)[1][2]

- Ionization: Electrospray Ionization (ESI)[1]
- Polarity: Positive (+ve) and Negative (-ve) Switching.[1]
  - Positive Mode: Targets the amide nitrogen
  - Negative Mode: Targets the phenolic oxygen
- Source Temp: 350°C.

- Capillary Voltage: 3500 V.

## Method 2: Structural Validation (NMR Spectroscopy)

Objective: Definitive confirmation of the meta-substitution pattern and the amide linkage.[1]

### Sample Preparation[1][3]

- Solvent: DMSO-d<sub>6</sub> (Deuterated Dimethyl Sulfoxide).[1]
  - Rationale: DMSO prevents exchange of the labile Amide (-NH) and Phenol (-OH) protons, allowing them to be visualized as distinct peaks.[1]
- Concentration: 10 mg/mL.[1]

### Expected Chemical Shifts (<sup>1</sup>H NMR, 400 MHz)

Proton Group	Approx. Shift ( $\delta$ ppm)	Multiplicity	Interpretation
-OH (Phenol)	9.30 - 9.40	Singlet (Broad)	Disappears with D <sub>2</sub> O shake.[1]
-NH (Amide)	9.70 - 9.80	Singlet	Downfield due to carbonyl anisotropy.[1]
Ar-H (C2)	7.20	Singlet (t)	Isolated proton between OH and NH. [1]
Ar-H (C4/C6)	6.90 - 7.05	Multiplet	Ortho to substituents. [1]
Ar-H (C5)	7.05 - 7.10	Triplet	Meta to substituents. [1]
$\alpha$ -CH <sub>2</sub> (Carbonyl)	2.25	Triplet	Adjacent to C=O.[1]
Alkyl Chain	1.30 - 1.60	Multiplet	Pentyl chain backbone.[1]
Terminal CH <sub>3</sub>	0.85 - 0.90	Triplet	End of aliphatic tail.[1]

## Method 3: Stability & Impurity Profiling

Objective: To detect hydrolytic degradation (amide bond cleavage) and oxidative stress (quinone formation).[1]

### Forced Degradation Protocol[1]

- Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1N HCl. Heat at 60°C for 2 hours.
  - Target: Hydrolysis to 3-aminophenol + Pentanoic acid.[1]
- Oxidative Stress: Dissolve 1 mg in 1 mL 3% H<sub>2</sub>O<sub>2</sub>. [1] Incubate RT for 4 hours.
  - Target: Quinone imine formation (browning of solution).

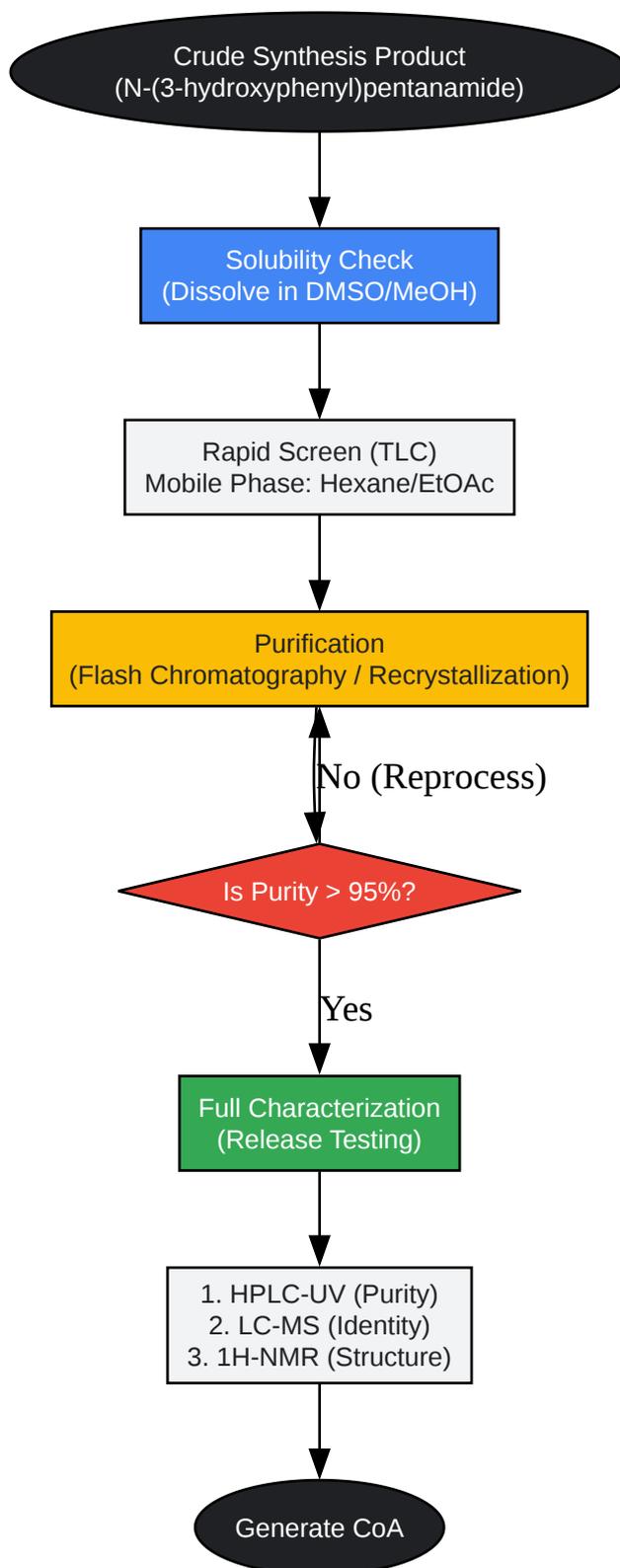
### System Suitability Criteria (SST)

For the method to be valid during QC release:

- Resolution (Rs): > 2.0 between 3-aminophenol (RT ~1.5 min) and **N-(3-hydroxyphenyl)pentanamide** (RT ~6.5 min).
- Tailing Factor: < 1.5 for the main peak.
- Signal-to-Noise: > 10:1 for Limit of Quantitation (LOQ).[1]

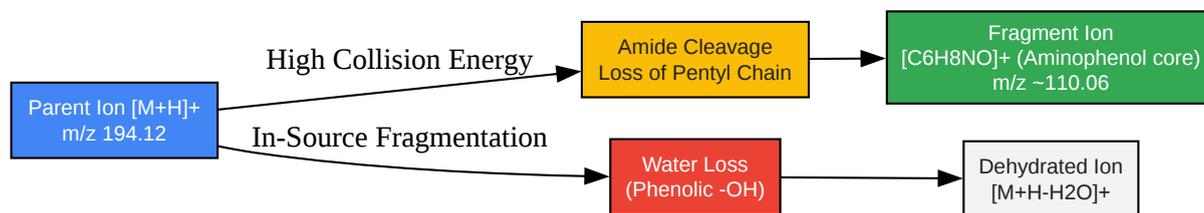
### Analytical Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this molecule, from synthesis to final QC.



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Figure 1: Standardized workflow for the isolation and qualification of phenolic amides.



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Figure 2: Predicted Mass Spectrometry fragmentation pathway (ESI+) useful for MRM transition setup.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 944505, **N-(3-Hydroxyphenyl)pentanamide**.<sup>[1]</sup> Retrieved from [\[Link\]](#)<sup>[1]</sup>
- Bohlin, L., et al. (2010). Structure-activity studies of phenolic amides as inhibitors of cyclooxygenase. *Journal of Natural Products*. (Contextual grounding for phenolic amide analysis).
- Agilent Technologies. Analysis of Analgesics (Paracetamol) using HPLC. (Standard protocol adaptation for phenolic amides).<sup>[1]</sup> Retrieved from [\[Link\]](#)
- Silverstein, R. M., et al. *Spectrometric Identification of Organic Compounds*. 8th Edition.<sup>[1]</sup> Wiley.<sup>[1]</sup> (Source for NMR shift prediction of phenolic/amide protons).

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## Sources

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